An In-depth Technical Guide to the Synthesis and Characterization of 1,11-Dioxaparacyclophane
An In-depth Technical Guide to the Synthesis and Characterization of 1,11-Dioxaparacyclophane
This guide provides a comprehensive overview of the synthesis and characterization of 1,11-dioxaparacyclophane, a key heterocyclic scaffold with significant potential in supramolecular chemistry, materials science, and as a precursor for chiral ligands in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 1,11-Dioxaparacyclophane
Cyclophanes, with their unique three-dimensional structures featuring bridged aromatic rings, have captivated chemists for decades.[1] 1,11-Dioxaparacyclophane, a member of this fascinating class of molecules, incorporates two ether linkages within its eleven-atom aliphatic bridge. This structural feature imparts a degree of flexibility and polarity, making it an attractive building block for more complex molecular architectures.[2] Its constrained, yet dynamic, conformation allows for the study of transannular electronic interactions and provides a rigid scaffold for the development of novel catalysts and functional materials.[3]
Part 1: Synthesis of 1,11-Dioxaparacyclophane
The construction of the macrocyclic architecture of 1,11-dioxaparacyclophane is most effectively achieved through an intramolecular Williamson ether synthesis. This classical reaction is adapted to favor the formation of the cyclic monomer over intermolecular polymerization through the application of high-dilution principles.
Causality Behind the Synthetic Strategy
The Williamson ether synthesis is a robust and versatile method for forming carbon-oxygen bonds.[4] In the context of macrocyclization, the primary challenge is to promote the intramolecular reaction, where the two ends of a linear precursor molecule react with each other, over the intermolecular reaction, where multiple precursor molecules link together to form polymers.[5]
The High-Dilution Principle is the cornerstone of this synthetic approach. By maintaining a very low concentration of the reactive intermediate, the probability of one end of a molecule finding its other end is significantly increased relative to it encountering another molecule.[6] This is a classic example of kinetic control, where the desired intramolecular pathway is favored under specific reaction conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,11-Dioxaparacyclophane.
Detailed Experimental Protocol
Materials:
-
Hydroquinone
-
1,9-Dibromononane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
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Hexane
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Ethyl Acetate
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Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Synthesis of the Linear Precursor: 1-((9-bromononyl)oxy)-4-hydroxybenzene
-
To a solution of hydroquinone (10 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
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Add a solution of 1,9-dibromononane (1 equivalent) in DMF dropwise over 1 hour.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the linear precursor. The large excess of hydroquinone is used to minimize the formation of the undesired diether byproduct.
-
-
Intramolecular Cyclization
-
Prepare a solution of the linear precursor (1 equivalent) in a large volume of anhydrous DMF (to achieve a concentration of approximately 0.01 M).
-
In a separate flask, prepare a suspension of cesium carbonate (5 equivalents) in a large volume of anhydrous DMF. Cesium carbonate is a highly effective base for this cyclization, as the cesium cation can act as a template, promoting the desired intramolecular reaction.
-
Using a syringe pump, add the solution of the linear precursor to the cesium carbonate suspension over a period of 12 hours at 80°C with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 80°C for an additional 12 hours.
-
Cool the mixture to room temperature, filter off the inorganic salts, and remove the DMF under high vacuum.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification of 1,11-Dioxaparacyclophane
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,11-dioxaparacyclophane as a white solid.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol).
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Part 2: Characterization of 1,11-Dioxaparacyclophane
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized 1,11-dioxaparacyclophane. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of 1,11-Dioxaparacyclophane.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the primary tool for elucidating the structure of organic molecules in solution.[1] The chemical shifts and coupling patterns of the protons and carbons in 1,11-dioxaparacyclophane provide definitive evidence of its cyclic structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the aliphatic bridge. The aromatic protons will appear as a singlet, indicating their chemical equivalence. The methylene protons adjacent to the oxygen atoms (benzylic positions) will be shifted downfield compared to the other methylene groups in the chain. The integration of these signals will correspond to the number of protons in each unique environment.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (both quaternary and protonated) and the aliphatic carbons of the bridge. The carbons attached to the oxygen atoms will resonate at a lower field (higher ppm) compared to the other sp³ hybridized carbons.
| Expected NMR Data for 1,11-Dioxaparacyclophane | |
| ¹H NMR (CDCl₃) | δ (ppm) |
| Aromatic (4H) | ~6.8 (s) |
| -O-CH₂- (4H) | ~4.0 (t) |
| Methylene groups (14H) | 1.2 - 1.8 (m) |
| ¹³C NMR (CDCl₃) | δ (ppm) |
| Aromatic (quaternary, C-O) | ~154 |
| Aromatic (CH) | ~115 |
| -O-CH₂- | ~68 |
| Aliphatic (-CH₂-) | 20 - 30 |
Note: These are predicted chemical shifts and may vary slightly based on the solvent and spectrometer frequency.[7][8]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition.
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Expected Data: The mass spectrum of 1,11-dioxaparacyclophane will show a prominent molecular ion peak ([M]⁺) corresponding to its calculated molecular weight.
-
Molecular Formula: C₁₅H₂₂O₂
-
Calculated Molecular Weight: 234.1620 g/mol
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Observed [M+H]⁺ (ESI): ~235.1693
The fragmentation pattern can also provide structural information, though it is often complex for macrocyclic compounds.
X-ray Crystallography
For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[9] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable single crystals is a prerequisite for this analysis.
Conclusion
The synthesis of 1,11-dioxaparacyclophane via an intramolecular Williamson ether synthesis under high-dilution conditions is a reliable and well-established method. The successful synthesis is validated through a combination of NMR spectroscopy and mass spectrometry, with X-ray crystallography providing the ultimate structural proof. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize and characterize this important molecular scaffold, paving the way for its application in diverse areas of chemical science.
References
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Kanda, K., Hamanaka, R., Endo, K., & Shibata, T. (2012). Asymmetric ortho-lithiation of 1,n-dioxa[n]paracyclophane derivatives for the generation of planar chirality. Tetrahedron, 68(7), 1407-1414. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
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Kanda, K., Oshima, S., Shizuno, T., Hamanaka, R., Fukai, M., & Shibata, T. (2014). Enantioselective synthesis of planar-chiral phosphines with 1,n-dioxa[n]paracyclophane scaffold and their application as chiral ligands. Heterocycles, 88(2), 1355-1365. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mass spectrometry 1. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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ACS Publications. (2017, April 18). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. Retrieved from [Link]
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Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Retrieved from [Link]
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